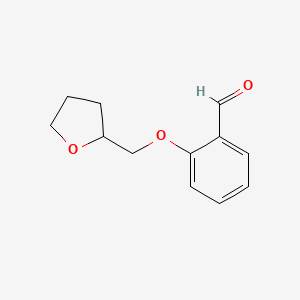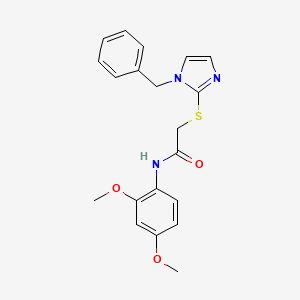
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Thiazolidine diones are another class of compounds that are often used in medicinal chemistry, but specific information about “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is not available in the sources I found.
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific molecular structure of “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is not available in the sources I found.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered significant attention in drug discovery due to their versatile properties. The compound , with its unique hybrid structure, may serve as a scaffold for designing novel drugs. Researchers can modify its substituents to create analogs with potential therapeutic effects. For instance, anticonvulsant drugs like Rufinamide and broad-spectrum cephalosporin antibiotics contain a 1,2,3-triazole core .
Other Applications
Beyond the mentioned fields, 1,2,3-triazoles play roles in diverse areas such as catalysis, coordination chemistry, and ligand design.
Mechanism of Action
Target of Action
The primary targets of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to be various enzymes and receptors in the biological system . Triazole compounds, which this molecule is a part of, are known to bind readily with these targets, exhibiting versatile biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, resulting in changes in the biological system .
Biochemical Pathways
Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . They undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could affect various biochemical pathways and their downstream effects.
Pharmacokinetics
Triazole compounds are known to have a broad range of applications in biomedicinal, biochemical, and material sciences . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, if the compound inhibits an enzyme, it could prevent the enzyme from catalyzing its reaction, leading to changes in the cellular processes that depend on that reaction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature. For example, the transformation between the enol and keto forms of triazole compounds after excited-state proton transfer could be influenced by these environmental factors .
properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXVTFHAVXGERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)



![N-cyclopropyl-1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B2509503.png)
![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
